N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential biological activities . They have been synthesized and screened for their inherent antibacterial potential .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles and 1,3,4-oxadiazoles with acid chlorides .Scientific Research Applications
Antibacterial Agents
BT derivatives have been explored for their antibacterial activity. In a study by Gurram and Azam, novel N’-arylamides containing the benzothiazole moiety were synthesized and evaluated for their antibacterial potential . Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus strains. Among these, C13, which possesses a thiophene ring attached to the benzothiazole via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022. Its bactericidal activity was confirmed, making it a potential candidate for antibacterial drug development.
Antitubercular Compounds
Recent synthetic developments have focused on benzothiazole-based antitubercular agents. While specific studies on BTMA are scarce, its structural features warrant investigation in this context . Further research could explore its potential as an antitubercular compound.
Medicinal Chemistry
The benzothiazole scaffold plays a crucial role in medicinal chemistry. BT derivatives have been explored for various therapeutic applications, including anticancer, anticonvulsant, antihypertensive, and anti-inflammatory activities. While BTMA’s precise pharmacological profile awaits detailed investigation, its potential as a scaffold for drug design merits further exploration.
Future Directions
Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide”, could be further explored for their potential biological activities. More research could be conducted to understand their mechanism of action, safety profile, and physical and chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit promising activity against bacterial strains such as staphylococcus aureus .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been found to interfere with the normal functioning of bacteria, affecting their growth and survival .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for similar compounds .
Result of Action
Similar compounds have been found to exhibit bactericidal activity, eliminating bacterial strains after exposure .
Action Environment
The effectiveness of similar compounds can vary depending on the conditions under which they are used .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-11-21-22-18(25-11)24-10-16(23)19-13-6-4-5-12(9-13)17-20-14-7-2-3-8-15(14)26-17/h2-9H,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVMGRUJKDZTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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